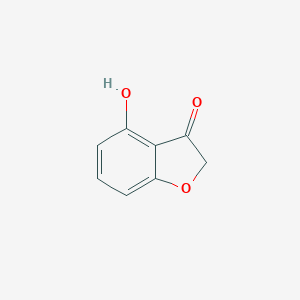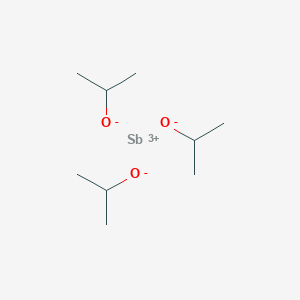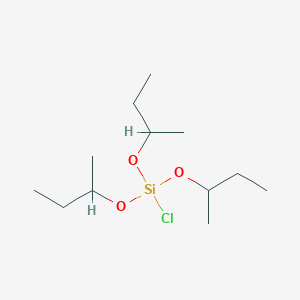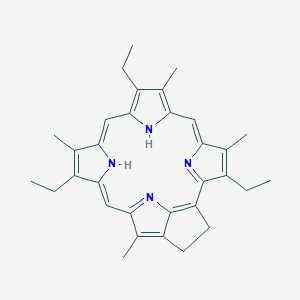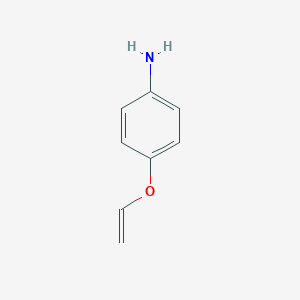
Metamfepramone
Overview
Description
Metamfepramone, also known as dimethylpropion, is a sympathomimetic agent widely used for the treatment of the common cold or hypotonic conditions . It is known for its stimulating properties and is considered relevant for doping controls due to its potential for abuse . The drug is rapidly metabolized in the body, resulting in major degradation products such as methylpseudoephedrine and methcathinone . The detection of these metabolites, especially methcathinone, can indicate the administration of this compound .
Synthesis Analysis
The synthesis of metapristone, a related compound to this compound, involves an efficient N-demethylation of mifepristone . This improved method yields excellent results and is suitable for large-scale production . Another study modified the synthesis procedure of metapristone to produce grams of the substance, which was then characterized for its spectral properties .
Molecular Structure Analysis
The molecular structure of metapristone, a metabolite of mifepristone and structurally related to this compound, has been characterized using spectral methods . The spectral characterization is crucial for understanding the compound's interaction with biological systems and its potential therapeutic effects .
Chemical Reactions Analysis
Metapristone, a compound related to this compound, has been shown to interact with various signaling pathways in cancer cells . It can inhibit the proliferation, migration, and invasion of cancer cells by modulating pathways such as RAS/RAF/MEK/MAPK and PI3K/AKT . These interactions are essential for understanding the compound's mechanism of action and its potential as a chemopreventive agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of metapristone have been studied in vitro, demonstrating its ability to interrupt the adhesion of cancer cells to endothelial cells . A novel UPLC/MS/MS method has been developed for the rapid determination of metapristone in rat plasma, highlighting its pharmacokinetic profile and the differences between genders . These properties are important for the development of metapristone as a therapeutic agent .
Relevant Case Studies
Metapristone has been investigated for its potential as a cancer metastasis chemopreventive agent, with studies showing its efficacy in preventing breast cancer cell migration, invasion, and adhesion to endothelial cells . Another study demonstrated the inhibitory effect of metapristone on the proliferation and metastasis of non-small cell lung cancer cells . These case studies provide valuable insights into the therapeutic potential of metapristone and its related compounds .
Scientific Research Applications
Doping Control : Metamfepramone is used in the treatment of common cold or hypotonic conditions. Due to its stimulating properties and rapid metabolism into major degradation products like methylpseudoephedrine and methcathinone, it's relevant for doping controls. A study developed a method using liquid chromatography/tandem mass spectrometry for analyzing this compound and its metabolites in urine for sports drug testing (Thevis et al., 2009).
Pharmacogenetics and Obesity Treatment : Research has focused on the pharmacogenetics of amfepramone, a related compound, in obesity treatment. A study identified four metabolizer phenotypes (slow, normal, intermediate, and fast) in the Mexican population and found significant effects of the ABCB1-rs1045642 and CYP3A4-rs2242480 polymorphisms on amfepramone pharmacokinetics, suggesting a basis for tailoring obesity pharmacotherapy (Gómez-Silva et al., 2019).
Obesity Monotherapy : Another study evaluated the efficacy and safety of amfepramone as a monotherapy for obese or overweight patients. It found that amfepramone led to higher weight loss compared to placebo both in the short-term and long-term, confirming its efficacy (Lucchetta et al., 2017).
Cancer Metastasis Chemoprevention : Metapristone, the predominant biological active metabolite of mifepristone (RU486), is being developed as a novel cancer metastasis chemopreventive agent. Studies have shown its efficacy in interrupting adhesion and invasion of cancer cells, including in non-small cell lung cancer, through modulating various signaling pathways like RAS/RAF/MEK/MAPK (Wang et al., 2014; Zheng et al., 2017).
Metabolomics in Drug Discovery : Metabolomics, the study of metabolites and metabolism in biological systems, is being increasingly applied in drug discovery and precision medicine. This includes evaluating the efficacy and toxicity of traditional Chinese medicines and other compounds, potentially impacting the development of drugs like this compound and its derivatives (Wishart, 2016; Duan et al., 2018).
Mechanism of Action
Target of Action
Metamfepramone, also known as dimethylcathinone, dimethylpropion, and dimepropion , is a stimulant drug of the phenethylamine and cathinone chemical classes . It primarily targets the brain and triggers a cascading release of norepinephrine, dopamine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and the body’s reward system.
Mode of Action
This compound interacts with its targets by entering the brain and inducing the release of norepinephrine, dopamine, and serotonin . To a lesser extent, it acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monoamine oxidase inhibitor (MAOI) . This interaction results in changes such as increased alertness, energy, and enhanced self-esteem.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neurotransmitter release and reuptake. By inhibiting the reuptake of dopamine and adrenergic neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this include increased alertness, energy, and mood elevation.
Pharmacokinetics
It is known that this compound is metabolized to produce n-methylpseudoephedrine and methcathinone . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By increasing the availability of norepinephrine, dopamine, and serotonin, this compound can induce effects such as euphoria, increased alertness and energy, and enhanced self-esteem .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of drugs, including this compound . Factors such as diet, exposure to other drugs or chemicals, and individual genetic makeup can impact how this compound is metabolized and how effectively it works . For instance, certain foods or drugs might induce or inhibit the enzymes involved in metabolizing this compound, thereby affecting its efficacy and potential side effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Metamfepramone interacts with various enzymes and proteins. It is metabolized to produce N-methylpseudoephedrine and methcathinone
Molecular Mechanism
This compound enters the brain and triggers a cascading release of norepinephrine, dopamine, and serotonin . To a lesser extent, this compound acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monoamine oxidase inhibitor (MAOI) .
Metabolic Pathways
This compound is involved in metabolic pathways that produce N-methylpseudoephedrine and methcathinone
properties
IUPAC Name |
2-(dimethylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMHROOFHVLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057650 | |
| Record name | Metamfepramone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15351-09-4 | |
| Record name | Metamfepramone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metamfepramone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metamfepramone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metamfepramone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metamfepramone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAMFEPRAMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A0P12FH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
